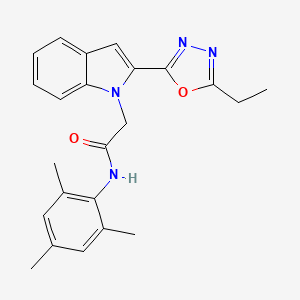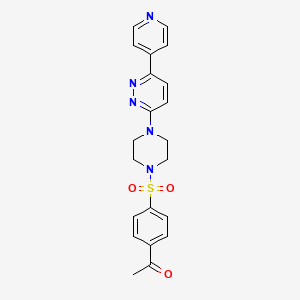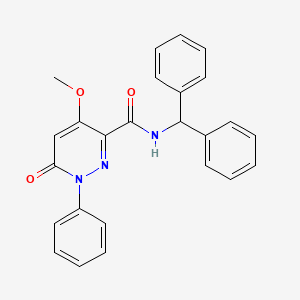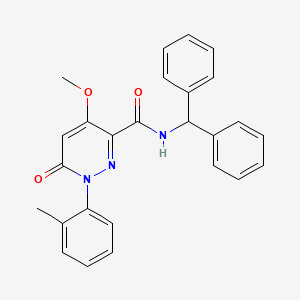
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide
Vue d'ensemble
Description
The compound “2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and an oxadiazole group, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole and oxadiazole rings in separate steps, followed by their connection via an appropriate linker. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired substitution pattern on the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and oxadiazole rings, as well as the mesityl group. The electronic properties of these groups could have a significant impact on the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the indole and oxadiazole groups. The indole group is known to undergo electrophilic substitution reactions, while the oxadiazole group can participate in a variety of reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Medicine and Healthcare
1,3,4-Oxadiazoles, including the compound , have been used to develop new drugs, medical treatments, and vaccines . They are also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools and medical devices .
Anticancer Activity
Several 1,3,4-oxadiazole derivatives have shown promising anticancer activity . For example, two antioxidant polyphenolic 1,3,4-oxadiazole compounds were found to inhibit SARS-CoV-2 more effectively than other drugs .
Antibacterial and Antiviral Properties
Many 1,3,4-oxadiazole derivatives exhibit antibacterial and antiviral properties . This makes them potential candidates for the development of new antibiotics and antiviral drugs.
Blood Pressure Lowering
Some 1,3,4-oxadiazole derivatives have been found to lower blood pressure . This suggests potential applications in the treatment of hypertension and other cardiovascular diseases.
Antifungal Properties
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their fungicidal activity . This suggests potential applications in agriculture, particularly in the protection of crops from fungal diseases.
Antineoplastic Properties
1,3,4-Oxadiazole derivatives have been found to have antineoplastic properties . This suggests potential applications in the treatment of neoplasms or tumors.
Anti-inflammatory and Analgesic Properties
Many 1,3,4-oxadiazole derivatives exhibit anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of inflammation and pain.
Antioxidant Properties
1,3,4-Oxadiazole derivatives have been found to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.
Mécanisme D'action
Target of Action
It’s worth noting that both indole and oxadiazole derivatives have been found to interact with a variety of biological targets . For instance, indole derivatives have shown clinical and biological applications by binding with high affinity to multiple receptors . Similarly, oxadiazole derivatives have been reported to possess a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . On the other hand, oxadiazole derivatives have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, analgesic properties .
Biochemical Pathways
It’s worth noting that indole derivatives have been found to interact with a variety of biochemical pathways . Similarly, oxadiazole derivatives have been reported to affect a broad spectrum of biochemical pathways .
Result of Action
Both indole and oxadiazole derivatives have been found to induce a variety of molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-5-21-25-26-23(29-21)19-12-17-8-6-7-9-18(17)27(19)13-20(28)24-22-15(3)10-14(2)11-16(22)4/h6-12H,5,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLWUPCKCPPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B3312760.png)
![3-bromo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3312767.png)





![4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3312823.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3312836.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3312846.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312851.png)
![N-(2-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312863.png)
![N-(4-ethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312871.png)
![N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312872.png)